2-Amino-4-fluorobenzoic acid
Overview
Description
2-Amino-4-fluorobenzoic acid is a substituted benzoic acid with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals . It appears as a white to light yellow crystalline powder and is soluble in methanol .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-fluorobenzoic acid is the respiratory system . It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with specific target organ toxicity upon single exposure .
Mode of Action
It’s known that benzylic halides, which are similar in structure, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
These can be further catabolized to oxoadipate with concomitant fluoride release .
Result of Action
It has been used in the synthesis of benzothiazole derivatives used for cervical cancers, and as a reagent in the synthesis of other anti-infective agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It’s also advised to wear protective clothing and eye protection when handling this compound .
Biochemical Analysis
Biochemical Properties
2-Amino-4-fluorobenzoic acid participates in various chemical reactions, owing to the reactive amino group and the electron-withdrawing fluorine atom . These features enable it to undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in synthesizing complex organic molecules .
Molecular Mechanism
Its reactive amino group and electron-withdrawing fluorine atom allow it to participate in various chemical reactions, which could potentially influence its interactions at the molecular level .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature .
Metabolic Pathways
Its ability to participate in various chemical reactions suggests that it could potentially interact with various enzymes and cofactors .
Preparation Methods
The preparation of 2-Amino-4-fluorobenzoic acid typically involves several steps:
Oxidation: The nitro-substituted intermediate is then oxidized to form a benzoic acid derivative.
Reduction: Finally, the benzoic acid derivative undergoes reduction to yield this compound.
This method is advantageous due to the availability of inexpensive raw materials, short reaction routes, and mild reaction conditions, making it suitable for industrial production .
Chemical Reactions Analysis
2-Amino-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the benzene ring make it reactive towards electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common reagents used in these reactions include nitration reagents, oxidizing agents like potassium permanganate, and reducing agents such as palladium on carbon (Pd/C) . Major products formed from these reactions include various substituted benzoic acids and benzothiazole derivatives .
Scientific Research Applications
2-Amino-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the production of anti-infective agents and other medicinal compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Amino-4-fluorobenzoic acid can be compared with other similar compounds such as:
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-methylbenzoic acid
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, the presence of different halogen atoms (fluorine, bromine, chlorine) can influence the compound’s reactivity in substitution reactions .
Properties
IUPAC Name |
2-amino-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVTNAJFDUWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196237 | |
Record name | 4-Fluoroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-32-2 | |
Record name | 2-Amino-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4-fluorobenzoic acid in medicinal chemistry?
A1: this compound is a versatile building block in medicinal chemistry, often used as a starting material for synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a key precursor in the multi-step synthesis of Canertinib [], an Epidermal Growth Factor Receptor (EGFR) inhibitor. The compound's structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications, making it valuable for exploring structure-activity relationships in drug discovery.
Q2: Can you describe a specific example where this compound is used to synthesize a compound with potential therapeutic applications?
A2: One example is the synthesis of a Cobalt Sodium complex with a Schiff base derived from this compound and 3-Methoxysalicylaldehyde []. This complex demonstrated promising anticancer activity against human breast cancer MDA-MB-231 cells by inhibiting proteasome activity. The study highlights how incorporating this compound into a larger molecular framework, such as a metal complex, can lead to desirable pharmacological properties.
Q3: How does the fluorine atom in this compound contribute to its utility in drug design?
A3: The introduction of fluorine into drug molecules can significantly alter their physicochemical properties and biological profiles. In the case of this compound, the fluorine atom can influence:
Q4: Are there any reported synthetic methods for this compound that offer advantages in terms of yield and environmental impact?
A4: While the provided research does not explicitly detail the synthesis of this compound itself, it highlights a specific application in the synthesis of Dacomitinib [], another EGFR inhibitor. The reported method utilizes readily available starting materials and boasts high yield and molecular economy, suggesting a potentially greener and more efficient approach compared to other synthetic routes.
Q5: Beyond its use in synthesizing EGFR inhibitors, what other applications of this compound derivatives are being explored?
A5: The research highlights the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline [] utilizing this compound as a starting material. This quinazoline derivative holds potential for various applications, though the specific research focus is not elaborated upon. This example demonstrates the versatility of this compound as a building block for diverse chemical scaffolds beyond EGFR inhibitors, warranting further investigation into its broader applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.